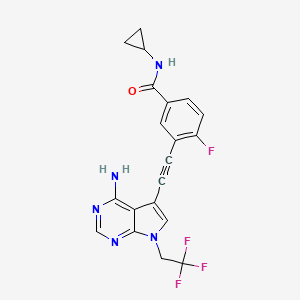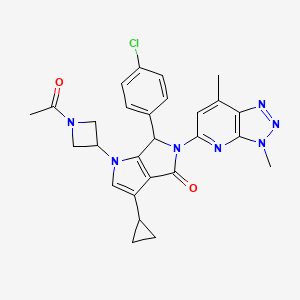![molecular formula C25H25ClN6O2 B10836090 Pyrrolo[2,3-d]pyrimidine derivative 33](/img/structure/B10836090.png)
Pyrrolo[2,3-d]pyrimidine derivative 33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,3-d]pyrimidine derivative 33 is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is known for its structural similarity to purines, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves several key steps. One common method includes the Cu-catalyzed coupling reaction. For instance, the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine, followed by a series of steps involving reagents such as NaI, K2CO3, and CuCl, leads to the formation of pyrrolo[2,3-d]pyrimidine derivatives . Another approach involves microwave-assisted reactions, which have been shown to be efficient and robust .
Industrial Production Methods
Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs scalable and cost-effective methods. Microwave-assisted synthesis is particularly advantageous due to its rapid reaction times and high yields . Additionally, Cu-catalyzed reactions are favored for their green chemistry principles, reducing the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: Using reagents like NaClO2 and TEMPO.
Reduction: Often involves hydrogenation reactions.
Substitution: Commonly involves halogenation and amination reactions.
Common Reagents and Conditions
Oxidation: NaClO2, TEMPO, NaClO, and sodium phosphate buffer.
Substitution: CuCl, NaI, K2CO3, and cyclopentylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidine derivative 33 has been extensively studied for its potential in various scientific fields:
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 33 involves its interaction with multiple molecular targets. It has been shown to inhibit signal transduction pathways that affect cell proliferation, migration, and angiogenesis . The compound can induce cell cycle arrest and apoptosis by upregulating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivative 33 is unique due to its structural features and biological activities. Similar compounds include:
Tubercidin: A natural product with a pyrrolo[2,3-d]pyrimidine scaffold, known for its antitubercular activity.
Toyocamycin: Another natural product with antiviral properties.
Compared to these compounds, this compound offers a broader range of applications, particularly in cancer therapy due to its multi-targeted kinase inhibition properties .
Properties
Molecular Formula |
C25H25ClN6O2 |
|---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
N-[3-[5-chloro-2-(3-morpholin-4-ylanilino)-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H25ClN6O2/c1-2-21(33)28-17-6-3-5-16(13-17)23-22-20(26)15-27-24(22)31-25(30-23)29-18-7-4-8-19(14-18)32-9-11-34-12-10-32/h2-8,13-15,24,27H,1,9-12H2,(H,28,33)(H2,29,30,31) |
InChI Key |
HZEPKJAESLPAAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=C3C(NC=C3Cl)N=C(N2)NC4=CC(=CC=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



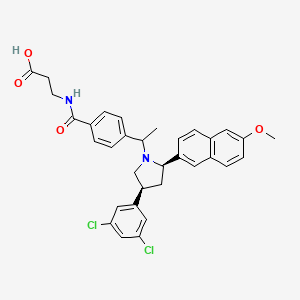
![4-(4-Chlorophenyl)-1-{[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-1H-pyrrol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10836039.png)
![6-(3-Aminopiperidin-1-yl)-1-but-2-ynyl-3-[(7-chloroquinolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10836042.png)

![1-[4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836051.png)
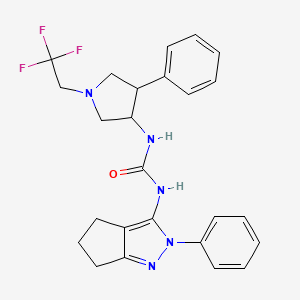
![Pyrrolo[2,3-d]pyrimidine derivative 10](/img/structure/B10836063.png)
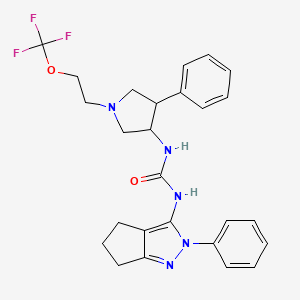
![Pyrrolo[2,3-d]pyrimidine derivative 31](/img/structure/B10836067.png)
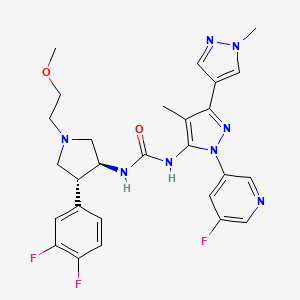
![Pyrrolo[2,3-b]pyridine derivative 4](/img/structure/B10836085.png)
